molecular formula C20H18ClN5O2 B11138226 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B11138226
M. Wt: 395.8 g/mol
InChI Key: LUASCMGRPODYFL-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic compound that combines an indole moiety with a triazole ring. This compound is of interest due to its potential biological activities and applications in various scientific fields. The indole structure is known for its presence in many bioactive molecules, while the triazole ring is often associated with antifungal and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 6-chloroindole, undergoes alkylation with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom of the indole ring.

    Synthesis of the Triazole Derivative: The triazole ring is synthesized separately, often starting from a substituted phenol which is then reacted with triazole precursors under suitable conditions.

    Coupling Reaction: The indole and triazole derivatives are then coupled through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Final Acetamide Formation: The coupled product is then reacted with chloroacetamide to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

    Reduction: Reduction of the triazole ring can yield dihydrotriazoles, though this is less common.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an antimicrobial and antifungal agent. The presence of both indole and triazole rings suggests it could inhibit the growth of various pathogens by interfering with their metabolic processes.

Medicine

In medicine, research is focused on its potential as a therapeutic agent. The compound’s structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development in areas such as cancer treatment or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity, due to the presence of the indole and triazole rings.

Mechanism of Action

The mechanism by which N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may target enzymes involved in DNA synthesis or repair, leading to the inhibition of cell proliferation.

    Pathways Involved: It could interfere with signaling pathways that regulate cell growth and apoptosis, such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(1H-1,2,4-triazol-1-yl)phenoxy]acetamide: Similar structure but with a different substitution pattern on the triazole ring.

    N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-3-yl)phenoxy]acetamide: Another isomer with a different position of the triazole ring.

Uniqueness

The unique combination of the indole and triazole rings in N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C20H18ClN5O2/c21-16-5-4-15-6-8-25(19(15)10-16)9-7-22-20(27)12-28-18-3-1-2-17(11-18)26-13-23-24-14-26/h1-6,8,10-11,13-14H,7,9,12H2,(H,22,27)

InChI Key

LUASCMGRPODYFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)N4C=NN=C4

Origin of Product

United States

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